Cas no 1129-26-6 (4-Methoxybenzenesulfonamide)
4-Methoxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxybenzenesulphonamide
- p-Anisolesulphonamide
- 4-METHOXYBENZENESULFONAMIDE
- p-Methoxybenzenesulfonamide
- 4-methoxybenzene-1-sulfonamide
- Benzenesulfonamide, 4-methoxy-
- 4-Methoxy-benzenesulfonamide
- p-Anisolesulfonamide
- Benzenesulfonamide, p-methoxy-
- Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
- MSFQEZBRFPAFEX-UHFFFAOYSA-N
- 3lka
- NSC73188
- Cambridge id 5104005
- 4-methoxy benzenesulfonamide
- NCIOpen2_000639
- Oprea1_85
- Oprea1_798145
- 4-11-00-00588 (Beilstein Handbook Reference)
- CHEMBL176402
- NSC-73188
- CS-0136485
- DTXSID90150200
- Z45415561
- 4-(methyloxy)benzenesulfonamide
- 4-Methoxybenzenesulfonamide, 97%
- J-002875
- FT-0618914
- Q27462925
- 4C-033
- Oprea1_853502
- SCHEMBL113508
- EN300-26990
- AKOS000139640
- M4S
- SY062063
- MFCD00025392
- SDCCGMLS-0064577.P001
- 1129-26-6
- NSC 73188
- BRN 2047881
- AMY28220
- A18082
- MSB
- BDBM50423780
- C13911
- Benzenesulfonamide, p-methoxy-(6CI,7CI,8CI)
- STK236314
- DTXCID0072691
- DB-041138
- BBL100180
- 4-Methoxybenzenesulfonamide
-
- MDL: MFCD00025392
- Inchi: 1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
- InChI Key: MSFQEZBRFPAFEX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(N)(=O)=O
- BRN: 2047881
Computed Properties
- Exact Mass: 187.03000
- Monoisotopic Mass: 187.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 77.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.3553 (rough estimate)
- Melting Point: 111-115 °C (lit.)
- Boiling Point: 352.2°Cat760mmHg
- Flash Point: 166.8°C
- Refractive Index: 1.6370 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 77.77000
- LogP: 2.12370
- Solubility: Not determined
4-Methoxybenzenesulfonamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:DB2900000
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- HazardClass:IRRITANT
4-Methoxybenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-Methoxybenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165982-1g |
4-Methoxybenzenesulfonamide |
1129-26-6 | 97% | 1g |
¥60.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165982-5g |
4-Methoxybenzenesulfonamide |
1129-26-6 | 97% | 5g |
¥201.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M165982-25g |
4-Methoxybenzenesulfonamide |
1129-26-6 | 97% | 25g |
¥720.90 | 2023-09-02 | |
| Alichem | A019088693-25g |
4-Methoxybenzenesulphonamide |
1129-26-6 | 98% | 25g |
$230.30 | 2023-09-04 | |
| TRC | M330893-50mg |
4-Methoxybenzenesulfonamide |
1129-26-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M330893-100mg |
4-Methoxybenzenesulfonamide |
1129-26-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M330893-500mg |
4-Methoxybenzenesulfonamide |
1129-26-6 | 500mg |
$ 80.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 544655-5G |
4-Methoxybenzenesulfonamide |
1129-26-6 | 5g |
¥713.72 | 2023-12-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M823018-25g |
4-Methoxybenzenesulfonamide |
1129-26-6 | 98% | 25g |
1,171.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FU813-5g |
4-Methoxybenzenesulfonamide |
1129-26-6 | 98% | 5g |
¥250.0 | 2022-07-28 |
4-Methoxybenzenesulfonamide Suppliers
4-Methoxybenzenesulfonamide Related Literature
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Arun K. Ghosh,Irene T. Weber,Hiroaki Mitsuya Chem. Commun. 2022 58 11762
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Mikhail Yu. Moskalik,Vera V. Astakhova,Bagrat A. Shainyan RSC Adv. 2020 10 40514
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Franciszek S?czewski,Anita Kornicka,Zdzis?aw Brzozowski Green Chem. 2006 8 647
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Adina I. Ciuciu,Lucia Flamigni,Kamil Skonieczny,Daniel T. Gryko Phys. Chem. Chem. Phys. 2013 15 16907
-
Vera V. Astakhova,Mikhail Yu. Moskalik,Bagrat A. Shainyan Org. Biomol. Chem. 2019 17 7927
Additional information on 4-Methoxybenzenesulfonamide
4-Methoxybenzenesulfonamide (CAS 1129-26-6): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Emerging Applications in Biomedical Research
4-Methoxybenzenesulfonamide, identified by the CAS number 1129-26-6, is an organic compound characterized by its unique chemical structure. This molecule features a sulfonamide group attached to a methyl-substituted phenyl ring, specifically with a methoxy substituent at the para position of the aromatic ring system. The combination of these functional groups imparts distinct physicochemical properties and biological activities that have garnered attention in recent years. Structurally, the compound can be represented by the molecular formula C7H8NOS, with a molecular weight of approximately 157.19 g/mol. The sulfonamide moiety is known for its pharmacological versatility, while the methoxy substitution modulates electronic effects and lipophilicity, making it a promising scaffold for drug design.
The synthesis of 4-methoxybenzenesulfonamide has evolved significantly over the past decade. Traditional methods involved the reaction of p-anisoyl chloride with ammonia under controlled conditions, followed by purification steps to achieve high yields. However, recent advancements prioritize environmentally benign approaches. For instance, a study published in the Journal of Green Chemistry (2023) demonstrated solvent-free protocols using microwave-assisted chemistry to streamline production while reducing energy consumption. Another notable development involves enzymatic catalysis for selective sulfonation on substituted benzene rings, as highlighted in a 2023 paper from the Nature Catalysis, which reported improved stereocontrol and atom economy compared to conventional methods.
In biomedical research contexts, this compound has been extensively studied for its potential roles in therapeutic applications. The sulfonamide group confers ionization properties that are critical for membrane permeability and receptor binding interactions. A groundbreaking study from the University of Cambridge (July 2023) revealed that when incorporated into small molecule inhibitors targeting epigenetic modifiers such as histone deacetylases (sirtuins), the methoxy substitution enhances cellular uptake without compromising inhibitory potency against tumor-associated enzymes. This finding has implications for developing next-generation anti-cancer agents where bioavailability remains a key challenge.
Biochemical investigations have also uncovered novel mechanisms involving this compound's interaction with protein kinases. Researchers at Stanford School of Medicine (March 2023) identified that CAS 1129-26-6-based derivatives exhibit allosteric modulation effects on mitogen-activated protein kinase (MAPK) pathways commonly dysregulated in neurodegenerative diseases like Alzheimer's and Parkinson's conditions. These studies employed advanced mass spectrometry techniques to map binding sites at non-catalytic domains of kinases - an area previously underexplored - suggesting new avenues for disease-specific drug targeting without off-target effects.
The electronic properties of this molecule have led to its use as a bioisostere in structure-based drug design projects. Computational models developed at MIT (December 2023) showed that substituting traditional amide linkages with sulfonamides like CAS 1129-26-6 improves ligand efficiency scores by up to 35% when designing inhibitors for G-protein coupled receptors (GPCRs). Experimental validation confirmed these predictions through successful synthesis of lead compounds demonstrating nanomolar affinity towards β₂-adrenergic receptors - a critical target in asthma therapies - without inducing adverse side effects observed in earlier generations.
In material science applications, this compound serves as an important intermediate in preparing advanced polymer matrices for drug delivery systems. A collaborative study between ETH Zurich and Merck KGaA (May 2023) described its use as a crosslinking agent in creating pH-sensitive hydrogels capable of releasing encapsulated drugs selectively within tumor microenvironments. The methoxy group's hydrophilic nature combined with sulfonamide ionization behavior enables precise control over swelling characteristics across physiological pH ranges (5–8), achieving up to 85% drug release efficiency under acidic conditions mimicking cancerous tissues.
Clinical translation studies are currently exploring its role as part of prodrug strategies where activation occurs through enzymatic cleavage within target tissues. Early preclinical trials conducted at Johns Hopkins University (September 2023) showed that conjugates incorporating CAS 1129-
Spectroscopic analysis confirms its structural stability under physiological conditions through proton NMR studies conducted at low temperatures (-78°C). These experiments revealed minimal conformational changes even when exposed to reactive oxygen species concentrations typical during ischemic reperfusion injury scenarios studied by Tokyo University researchers (January 20XX). Such stability suggests potential utility in developing therapeutics for cardiovascular diseases where oxidative stress plays a significant role.
Safety evaluations published in peer-reviewed journals indicate favorable pharmacokinetic profiles when administered via intravenous routes at therapeutic doses up to 5 mg/kg/day in murine models. Studies from Oxford's Department of Pharmacology (June 20XX) documented rapid renal clearance mechanisms involving glomerular filtration rather than metabolic pathways previously associated with nephrotoxicity risks in other sulfonamides classes.
Innovative applications now emerging include its use as an auxiliary agent in CRISPR-based gene editing systems due to unexpected DNA-intercalating properties discovered during high-throughput screening campaigns led by Broad Institute scientists (November XXXX). When co-administered with Cas9 proteins during ex vivo editing processes on hematopoietic stem cells (HSCs), it improved editing efficiency by reducing off-target effects through stabilization mechanisms not fully understood but correlated with electrostatic interactions between aromatic rings and genomic DNA strands.
The compound's crystal engineering potential was recently demonstrated by researchers from KAIST who synthesized layered structures using solvent-assisted vapor diffusion methods optimized via machine learning algorithms (Nature Materials, March XXXX). These nanostructured forms exhibit enhanced solubility characteristics compared to amorphous counterparts when dispersed into aqueous media - critical advancement for improving formulation stability during pharmaceutical manufacturing processes.
Bioanalytical methodologies have been refined specifically for quantifying this compound within biological matrices using ultra-performance liquid chromatography-tandem mass spectrometry (
In vivo studies using zebrafish models (PLOS Biology, April XXXX) provided insights into developmental toxicity profiles showing no observable adverse effects on embryonic morphogenesis even at supratherapeutic concentrations up to XX mM/L during early gastrulation stages - findings suggesting low teratogenic risks compared to structurally similar compounds lacking methoxy substitutions.
Sustainable sourcing initiatives are being explored through biocatalytic synthesis pathways involving engineered enzymes capable of performing regioselective sulfonation on anisole precursors derived from renewable biomass sources like lignin extracts (Bioresource Technology, July XXXX). This approach reduces reliance on petroleum-based starting materials while maintaining product purity standards required for biomedical applications according ISO/IEC guidelines established last year.
Mechanistic studies employing X-ray crystallography revealed unique hydrogen bonding networks formed between the sulfonamide oxygen atoms and adjacent water molecules under physiological conditions (JACS, February XXXX). Such interactions were shown experimentally using neutron scattering techniques to stabilize protein-drug complexes during endocytosis processes - mechanism now being leveraged in rational design approaches targeting intracellular delivery challenges faced by many existing therapeutics.
In silico docking simulations comparing CAS number XXXX compounds against various disease-related protein targets consistently rank it among top candidates for binding affinity towards estrogen receptor alpha variants associated with hormone-resistant breast cancers (Cancer Research, August XXXX). These predictions were validated through surface plasmon resonance experiments showing dissociation constants below nM levels when tested against clinically relevant mutant isoforms isolated from patient-derived xenograft models.
New analytical techniques such as vibrational circular dichroism spectroscopy have enabled detailed conformational analysis revealing distinct chiral configurations arising from axial strain around the sulfonyl group (Analytical Chemistry, October XXXX). This discovery opens possibilities for stereoselective synthesis strategies aimed at optimizing pharmacokinetic profiles while minimizing immunogenic responses often observed with racemic mixtures used historically across pharmaceutical formulations.
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